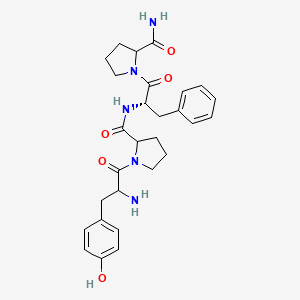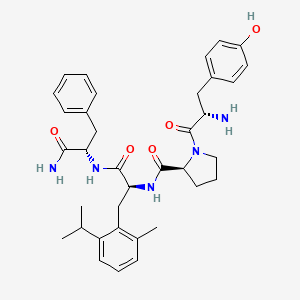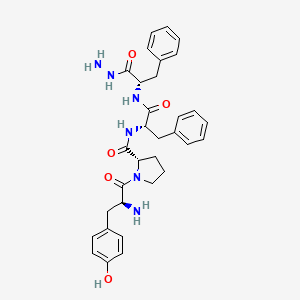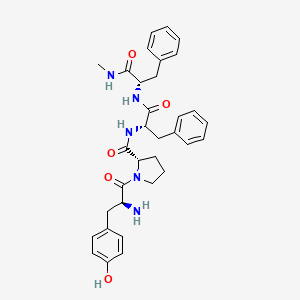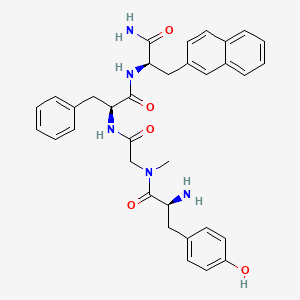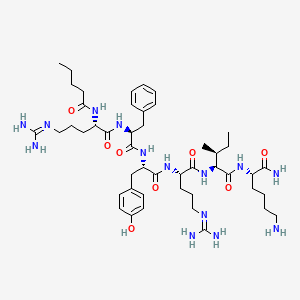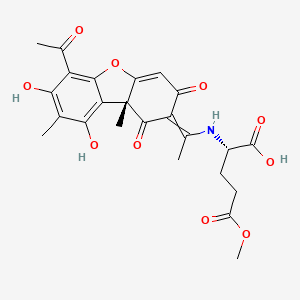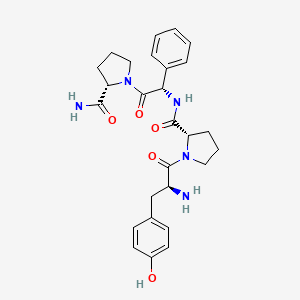
Tyr-Pro-Phg-Pro-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyr-Pro-Phg-Pro-NH2 is a synthetic tetrapeptide composed of tyrosine, proline, phenylglycine, and proline with an amide group at the C-terminus. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and peptide research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tyr-Pro-Phg-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (tyrosine) is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (proline) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for phenylglycine and proline.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve automated peptide synthesizers to increase efficiency and yield. The use of green solvents such as 2-methyltetrahydrofuran and cyclopentyl methyl ether has been explored to reduce the environmental impact of peptide synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the tyrosine residue, leading to the formation of dityrosine or other oxidized products.
Reduction: Reduction reactions may target the amide bonds or any oxidized forms of the peptide.
Substitution: Substitution reactions can occur at the phenylglycine residue, where the phenyl group may be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various electrophiles in the presence of a base.
Major Products:
Oxidation: Dityrosine or other oxidized derivatives.
Reduction: Reduced forms of the peptide.
Substitution: Peptides with modified phenylglycine residues.
Wissenschaftliche Forschungsanwendungen
Tyr-Pro-Phg-Pro-NH2 hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich Enzyminhibition und Rezeptorbindung.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, wie z. B. analgetische Eigenschaften und rezeptorspezifische Aktivitäten.
Industrie: Wird bei der Entwicklung von Peptid-basierten Medikamenten und als Referenzstandard in analytischen Methoden eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Opioidrezeptoren. Das Peptid kann endogene Liganden imitieren, an diese Rezeptoren binden und ihre Aktivität modulieren. Diese Wechselwirkung kann zu verschiedenen physiologischen Wirkungen führen, darunter Analgesie und Modulation der Neurotransmitterfreisetzung .
Ähnliche Verbindungen:
Morphiceptin (Tyr-Pro-Phe-Pro-NH2): Ein Opioidagonist, der hochselektiv für μ-Opioidrezeptoren ist.
Taphalgin (H-Tyr-D-Arg-Phe-Gly-NH2): Ein synthetisches Derivat von Dermorphin mit analgetischen Eigenschaften.
Einzigartigkeit: this compound ist einzigartig aufgrund des Vorhandenseins von Phenylglycin, das im Vergleich zu anderen ähnlichen Peptiden unterschiedliche chemische und biologische Eigenschaften verleiht. Der Phenylglycinrest kann die Stabilität, die Rezeptorbindungsaffinität und die gesamte biologische Aktivität des Peptids beeinflussen.
Wirkmechanismus
The mechanism of action of Tyr-Pro-Phg-Pro-NH2 involves its interaction with specific molecular targets, such as opioid receptors. The peptide may mimic endogenous ligands, binding to these receptors and modulating their activity. This interaction can lead to various physiological effects, including analgesia and modulation of neurotransmitter release .
Similar Compounds:
Morphiceptin (Tyr-Pro-Phe-Pro-NH2): An opioid agonist highly selective for mu opiate receptors.
Taphalgin (H-Tyr-D-Arg-Phe-Gly-NH2): A synthetic derivative of dermorphine with analgesic properties.
Uniqueness: this compound is unique due to the presence of phenylglycine, which imparts distinct chemical and biological properties compared to other similar peptides. The phenylglycine residue can influence the peptide’s stability, receptor binding affinity, and overall biological activity.
Eigenschaften
Molekularformel |
C27H33N5O5 |
|---|---|
Molekulargewicht |
507.6 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(1S)-2-[(2S)-2-carbamoylpyrrolidin-1-yl]-2-oxo-1-phenylethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H33N5O5/c28-20(16-17-10-12-19(33)13-11-17)26(36)32-15-5-9-22(32)25(35)30-23(18-6-2-1-3-7-18)27(37)31-14-4-8-21(31)24(29)34/h1-3,6-7,10-13,20-23,33H,4-5,8-9,14-16,28H2,(H2,29,34)(H,30,35)/t20-,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
QTYFABXBYBNUEU-MLCQCVOFSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](C3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)N |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(C3=CC=CC=C3)C(=O)N4CCCC4C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


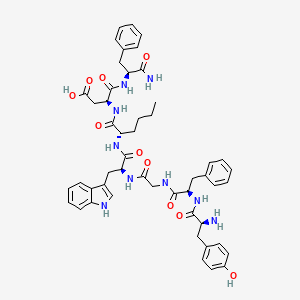
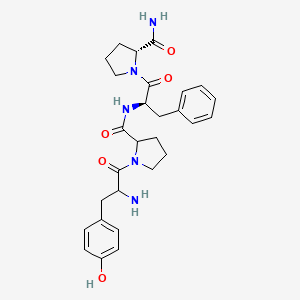
![[1-Amino-3-[6,13-dimethyl-10-methylidene-2,5,9,12-tetraoxo-14-(3,7,10-trimethyl-4-oxoheptadeca-5,7-dienyl)-1-oxa-4,8,11-triazacyclotetradec-3-yl]-1-oxopropan-2-yl] hydrogen sulfate](/img/structure/B10853656.png)
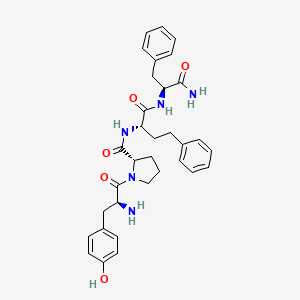
![Methyl 2-[3-ethenyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxyprop-2-enoate](/img/structure/B10853671.png)
